3-(3-aminophenoxy)-N,N-dimethylpropanamide
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Overview
Description
3-(3-aminophenoxy)-N,N-dimethylpropanamide is an organic compound that features an aminophenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenoxy)-N,N-dimethylpropanamide typically involves the reaction of 3-aminophenol with N,N-dimethylpropanamide under specific conditions. One common method involves the use of a condensation reaction in the presence of a base and a dipolar aprotic solvent . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminophenoxy)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The aminophenoxy group can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups (if present) to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(3-aminophenoxy)-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism by which 3-(3-aminophenoxy)-N,N-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. The aminophenoxy group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: A simpler compound with similar functional groups.
4-Aminophenol: Another isomer with the amino group in a different position.
2-Aminophenol: Similar structure but with the amino group ortho to the hydroxyl group
Uniqueness
3-(3-aminophenoxy)-N,N-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the dimethylpropanamide group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
3-(3-aminophenoxy)-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(14)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,6-7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROHAPIDCREEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCOC1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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